Capuramycin

Beschreibung

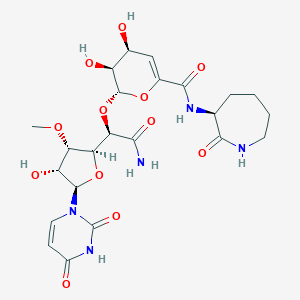

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISOEENGZHMDEO-RLXIHFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318180 | |

| Record name | Capuramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102770-00-3 | |

| Record name | Capuramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102770-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capuramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102770003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capuramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPURAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624X0OXY6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Discovery, Fermentation, and Isolation of Capuramycin from Streptomyces griseus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces griseus, a Gram-positive, soil-dwelling bacterium, is renowned for its production of a wide array of secondary metabolites, including the first aminoglycoside antibiotic, streptomycin.[1] In 1986, a new nucleoside antibiotic, capuramycin, was discovered and isolated from the culture filtrate of Streptomyces griseus strain 446-S3.[2] this compound exhibits potent antibacterial activity, particularly against mycobacteria.[3] Its mechanism of action involves the inhibition of phospho-N-acetylmuramoyl-pentapeptide-transferase (Translocase I or MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][4] This unique target makes this compound and its derivatives attractive leads for the development of new antituberculosis drugs, especially in the face of rising multidrug resistance.[4][5]

This technical guide provides an in-depth overview of the original discovery, fermentation, and isolation protocols for this compound, supplemented with data on enhanced production methodologies.

Producing Organism: Streptomyces griseus

The this compound-producing strain, designated 446-S3, was identified as Streptomyces griseus based on its morphological and physiological characteristics. Strains of this species are characterized by the formation of straight chains of smooth-surfaced spores and the production of a grey spore mass.[1] They are known to be prolific producers of bioactive compounds, with some strains capable of synthesizing over 30 different types of secondary metabolites.[1]

Fermentation and Production of this compound

The production of this compound is achieved through submerged fermentation of S. griseus. Initial production yields were modest, but subsequent optimization of the fermentation medium led to significant improvements.

Experimental Protocol: Fermentation

1. Inoculum Preparation:

-

A loopful of spores from a mature slant culture of S. griseus SANK 60196 is inoculated into a 500-mL Erlenmeyer flask containing 80 mL of a primary medium (e.g., PM-1).[6]

-

The flask is incubated at 23°C for 4 to 5 days on a rotary shaker (210 rpm).[6]

-

A 2.4-mL aliquot of this seed culture is then transferred to a fresh 500-mL flask containing the same medium and incubated for 7 to 9 days under the same conditions.[6]

2. Production Fermentation:

-

For larger-scale production, a 300-mL seed culture (prepared as above in PM-2 medium for 5 days) is transferred into a 30-liter jar fermentor containing 15 liters of an optimized production medium (e.g., OM-1).[6]

-

Fermentation is carried out at 23°C for 8 days.[6]

-

The culture is aerated at a rate of 15 liters/minute with agitation set between 100 to 400 rpm.[6]

Data Presentation: Fermentation Media and Yield Enhancement

Medium composition plays a critical role in the yield and the ratio of this compound to its derivatives, such as A-500359 A. Modifications to the carbon source and the addition of specific metal ions and extracts have been shown to dramatically increase production.[6]

| Table 1: Fermentation Media Composition and this compound Production | | :--- | :--- | :--- | | Parameter | Primary Medium (PM-1) | Optimized Medium (OM-1) | | Carbon Source | Glucose (2%) | Maltose (2%) | | Nitrogen/Other | Soluble Starch (1%), Soy bean meal (1.5%), Yeast Extract (0.1%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%) | Soluble Starch (1%), Soy bean meal (1.5%), Yeast Extract (1.0%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%), CoCl₂ (0.001%) | | pH | 7.0 (pre-sterilization) | 7.0 (pre-sterilization) | | Relative Yield | Baseline | this compound production increased 20-fold with the switch from glucose to maltose.[6] The addition of CoCl₂ and increased yeast extract drastically shifted production towards A-500359 A, increasing its yield from 1 µg/ml to 600 µg/ml.[6] |

Source: Data compiled from Isono, F., et al. (1998).[6]

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process utilizing adsorption, partition, and gel filtration chromatography.[2]

Experimental Protocol: Isolation and Purification

-

Harvesting and Clarification: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant (culture filtrate).[2]

-

Adsorption Chromatography: The clarified culture filtrate is passed through a column packed with Diaion HP-20 resin. The active compound, this compound, adsorbs to the resin.[2]

-

Elution: The column is washed with water, and this compound is subsequently eluted with aqueous acetone.[2]

-

Concentration: The active fractions from the elution are combined and concentrated under reduced pressure to yield a crude powder.[2]

-

Partition Chromatography: The crude powder is dissolved in a minimal amount of solvent and subjected to silica (B1680970) gel column chromatography.[2]

-

Gel Filtration: Further purification is achieved by gel filtration chromatography using a Sephadex G-10 column.[2]

-

Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain a white, amorphous powder.[2]

Visualization: this compound Isolation Workflow

Caption: Workflow for the isolation and purification of this compound from S. griseus.

Physicochemical Characterization

The isolated this compound was characterized to determine its physical and chemical properties.

| Table 2: Physicochemical Properties of this compound | | :--- | :--- | | Property | Value | | Appearance | White amorphous powder | | Melting Point | 208-212 °C (decomposed) | | Optical Rotation | [α]D²⁵ = +36° (c=1, H₂O) | | UV Absorption (λmax) | In H₂O: 262 nm | | | In 0.1 N HCl: 262 nm | | | In 0.1 N NaOH: 262 nm | | Molecular Formula | C₂₃H₃₂N₅O₁₂ | | Solubility | Soluble in water; slightly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform (B151607) | Source: Data from the original discovery paper, Yamaguchi, H., et al. (1986).[2]

Conclusion

The discovery of this compound from Streptomyces griseus marked the identification of a novel class of nucleoside antibiotics with a clinically relevant mechanism of action. The methodologies for its production and isolation, established in the initial discovery and later refined, provide a robust framework for obtaining this compound for further research and development. The optimization of fermentation conditions demonstrates the potential to significantly enhance yields, a critical step for the potential therapeutic application of this compound and its analogs as next-generation antibacterial agents, particularly for treating tuberculosis.

References

- 1. Streptomyces griseus - Wikipedia [en.wikipedia.org]

- 2. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Capuramycin: A Technical Guide to its Mechanism of Action as a Translocase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capuramycin is a nucleoside antibiotic produced by Streptomyces griseus that demonstrates potent antibacterial activity, particularly against mycobacteria.[1][2][3] It belongs to a class of antibiotics that target the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase, also known as translocase I or MraY.[1][4] MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7][8] Due to its essential role and conservation across many bacterial species, MraY is a promising target for the development of novel antibacterial agents.[7][9][10] This technical guide provides an in-depth overview of this compound's mechanism of action as a translocase I inhibitor, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways.

Mechanism of Action: Inhibition of Translocase I (MraY)

The primary mechanism of action of this compound is the inhibition of MraY.[1][11][12][13][14][15] MraY is an integral membrane enzyme that facilitates the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[5][6][7][8] This reaction is a crucial step in the lipid cycle of peptidoglycan biosynthesis.

The MraY Catalytic Cycle and this compound's Disruptive Role

The catalytic cycle of MraY involves the binding of its two substrates, UDP-MurNAc-pentapeptide and the membrane-embedded C55-P, followed by a nucleophilic attack of the phosphate group of C55-P on the β-phosphate of UDP-MurNAc-pentapeptide. This results in the formation of Lipid I and the release of uridine (B1682114) monophosphate (UMP). The reaction is dependent on the presence of a magnesium ion (Mg2+) in the active site.[8]

This compound acts as a competitive inhibitor of MraY. Crystal structures of MraY in complex with this compound reveal that the antibiotic binds to a shallow pocket on the cytoplasmic face of the enzyme.[9] This binding site is formed by transmembrane helices 5, 8, and 9b, as well as cytoplasmic loops C, D, and E.[16] The uridine moiety of this compound occupies the same binding pocket as the uridine of the natural substrate, UDP-MurNAc-pentapeptide, engaging in interactions with residues such as G194, L195, D196, and F262 in Aquifex aeolicus MraY.[9][16] By occupying this site, this compound prevents the binding of the natural substrate, thereby halting the synthesis of Lipid I and, consequently, the entire peptidoglycan biosynthesis pathway. This disruption of cell wall synthesis ultimately leads to bacterial cell death.[2][17]

Caption: this compound competitively inhibits MraY, blocking peptidoglycan synthesis.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound and its analogues against MraY and their antibacterial efficacy have been quantified in numerous studies. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) against the MraY enzyme and minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 1: MraY Inhibitory Activity of this compound and its Analogues

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

| This compound | MurX (M. tuberculosis) | 0.127 | [12][15] |

| This compound | MraYAA (A. aeolicus) | 185 | [9] |

| SQ997 (this compound analogue) | Translocase I | 0.01 (µg/mL) | [1] |

| A-500359 E | Bacterial translocase I | 0.027 | [18] |

| A-500359 F | Bacterial translocase I | 1.1 | [18] |

| A-500359 H | Bacterial translocase I | 0.008 | [18] |

| A-500359 M-1 | Bacterial translocase I | 0.058 | [18] |

| A-500359 M-2 | Bacterial translocase I | 0.010 | [18] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Analogues

| Compound | Target Organism | MIC (µg/mL) | Reference |

| SQ641 | M. tuberculosis (20 clinical isolates) | 4.0 (MIC90) | [2] |

| SQ922 | M. tuberculosis (20 clinical isolates) | 8.0 (MIC90) | [2] |

| SQ997 | M. tuberculosis (20 clinical isolates) | 16.0 (MIC90) | [2] |

| SQ641 | M. tuberculosis | 0.12 - 8 | [2] |

| SQ997-3AUA | E. coli (with EDTA) | 2 | [1] |

| SQ997-3AUA | P. aeruginosa (with EDTA) | 16 | [1] |

| SQ641-2AUA | E. coli (with EDTA) | 4 | [1] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been dependent on a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

MraY Inhibition Assay

This assay is fundamental to determining the inhibitory potential of compounds against the MraY enzyme.

Objective: To quantify the inhibition of MraY-catalyzed Lipid I formation by an inhibitor.

Materials:

-

Purified MraY enzyme (e.g., from M. smegmatis, S. aureus, or E. coli)[11]

-

UDP-MurNAc-pentapeptide (substrate)

-

Radiolabeled UDP-N-acetylglucosamine ([14C]GlcNAc) for detection[19]

-

Undecaprenyl phosphate (C55-P) (lipid substrate)

-

MurG transferase (for conversion of Lipid I to Lipid II for easier detection)[19]

-

Biotinylated UDP-MurNAc-pentapeptide (for specific capture of products)[19]

-

Buffer solution (e.g., TRIS-HCl with 2-mercaptoethanol)[11]

-

Test inhibitor (e.g., this compound)

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation: Membrane fractions containing MraY are prepared by ultracentrifugation of bacterial lysates.[11] The protein concentration of the membrane fraction is determined.

-

Reaction Mixture: A reaction mixture is prepared containing the MraY enzyme, UDP-MurNAc-pentapeptide (biotinylated), C55-P, MurG, and [14C]GlcNAc in a suitable buffer.

-

Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Product Separation: The reaction is stopped, and the biotinylated Lipid II product is separated from the unreacted substrates. This can be achieved using streptavidin-coated beads or plates.[19]

-

Quantification: The amount of radiolabeled Lipid II formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a typical MraY inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This microbiological assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Objective: To determine the MIC of this compound or its analogues against specific bacterial strains.

Materials:

-

Bacterial culture (e.g., M. tuberculosis, M. smegmatis)

-

Growth medium (e.g., 7H9 broth supplemented with albumin-dextrose-catalase)[2]

-

Test compound (this compound or analogue)

-

96-well microtiter plates

-

Incubator

-

Method for assessing bacterial growth (e.g., visual inspection, spectrophotometry, or a radiometric method like the BACTEC system for M. tuberculosis)[2]

Procedure:

-

Serial Dilutions: A serial dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Controls: Positive (no drug) and negative (no bacteria) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific bacterium.

-

Growth Assessment: After incubation, the wells are examined for visible bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Resistance Mechanisms

Bacterial resistance to this compound can occur through several mechanisms. One identified mechanism is the enzymatic inactivation of the drug. The this compound gene cluster in the producing organism, S. griseus, contains a gene (capP) that encodes an aminoglycoside phosphotransferase-like enzyme.[1] This enzyme can phosphorylate this compound, rendering it inactive.[1] Heterologous expression of this gene in other bacteria confers resistance to this compound.[1] Additionally, poor drug permeability and the presence of efflux pumps can contribute to the natural resistance of some bacterial species to this compound.[1]

Conclusion

This compound and its analogues represent a promising class of antibacterial agents that target the essential MraY enzyme in the peptidoglycan biosynthesis pathway. Their potent inhibitory activity, particularly against mycobacteria, underscores their potential for further development. A thorough understanding of their mechanism of action, binding interactions, and potential resistance mechanisms is crucial for the rational design of new, more effective MraY inhibitors to combat the growing threat of antibiotic-resistant bacteria.

References

- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scienceopen.com [scienceopen.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on novel bacterial translocase I inhibitors, A-500359s. III. Deaminocaprolactam derivatives of this compound: A-500359 E, F, H; M-1 and M-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Capuramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the detailed biosynthetic pathway of capuramycin, a potent nucleoside antibiotic with significant antituberculosis activity. This compound and its analogues inhibit the essential bacterial enzyme MraY (phospho-N-acetylmuramyl-pentapeptide translocase 1), a crucial player in peptidoglycan cell wall synthesis. Understanding its biosynthesis is paramount for generating novel analogues with improved therapeutic properties through synthetic biology and biocatalysis.

The Modular Architecture of this compound

This compound possesses a modular structure, assembled from three distinct chemical moieties: a uridine-5′-carboxamide (CarU) core, an unusual unsaturated α-d-mannopyranuronate , and an L-α-amino-ϵ-caprolactam (L-ACL) side chain.[1][2] Certain variants, such as A-102395, feature a more complex arylamine-containing polyamide chain in place of the L-ACL.[3] The biosynthesis is a convergent process, where each module is synthesized independently before their final assembly.

Biosynthesis of the Uridine-5′-Carboxamide (CarU) Core

The formation of the unique CarU nucleoside is the most well-characterized part of the this compound pathway. It proceeds from two primary metabolites, Uridine-5'-monophosphate (UMP) and L-Threonine (B559522) (L-Thr), through a series of elegant enzymatic transformations.[1][4]

Step 1: Oxidative Dephosphorylation of UMP

The pathway initiates with the conversion of UMP to uridine-5′-aldehyde (UA). This reaction is catalyzed by a non-heme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenase.[5][6] In the A-102395 gene cluster, this enzyme is designated as Cpr19 , while its well-studied homolog in other pathways is LipL .[1][6] The enzyme performs a regio- and stereo-selective hydroxylation at the C-5' position of UMP, which leads to the elimination of the phosphate (B84403) group to yield the aldehyde, UA.[6]

Step 2: C-C Bond Formation via Transaldolase Activity

The second key step involves a pyridoxal-5'-phosphate (PLP)-dependent transaldolase, which amalgamates the nucleoside and amino acid components.[4] The enzyme, designated CapK or Cpr25 in this compound clusters (homolog LipK ), catalyzes a retro-aldol cleavage of L-threonine, generating acetaldehyde (B116499) and a glycine-PLP intermediate.[4] This intermediate then attacks the uridine-5'-aldehyde (UA) in an aldol-type condensation to form the high-carbon sugar nucleoside, (5′S,6′S)-5′-C-glycyluridine (GlyU).[4] This reaction is highly specific for L-threonine as the amino acid donor.[4]

Final Steps to CarU

The subsequent enzymatic transformations from GlyU to the final uridine-5'-carboxamide (CarU) are not yet fully biochemically established but are proposed to involve further oxidation and modification steps within the gene cluster.

References

- 1. Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transaldolase: from biochemistry to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Amalgamation of nucleosides and amino acids in antibiotic biosynthesis: discovery of an L-threonine:uridine-5'-aldehyde transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amalgamation of Nucleosides and Amino Acids in Antibiotic Biosynthesis: Discovery of an L-Threonine:Uridine-5'-Aldehyde Transaldolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Capuramycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capuramycin is a complex nucleoside antibiotic first isolated from Streptomyces griseus 446-S3.[1] It belongs to a class of natural products that exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new antitubercular agents with novel mechanisms of action.[2] this compound and its analogs are promising drug leads as they inhibit bacterial translocase I (MraY in E. coli or MurX in Mtb), an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4][5][6] This document provides a comprehensive overview of the chemical structure, stereochemistry, and methods used for the structural determination of this compound.

Chemical Structure and Stereochemistry

The structure of this compound is characterized by three distinct molecular components: a uridine-5′-carboxamide (CarU) core, an unsaturated α-D-mannopyranuronate moiety, and an L-aminocaprolactam (L-ACL) side chain.[2][7] The structural elucidation and confirmation of its absolute configuration have been accomplished through a combination of spectroscopic methods and total chemical synthesis.[2]

The systematic IUPAC name for this compound is (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide.[8]

The key stereochemical features are:

-

The uridine-5′-carboxamide (CarU) moiety contains a ribose sugar with a defined stereochemistry.

-

The α-D-mannopyranuronate linker is an unsaturated hexuronic acid.[7]

-

The L-aminocaprolactam (L-ACL) is derived from L-lysine.[2]

The complex stereochemistry has been a significant challenge in its total synthesis, with the first total synthesis being reported in 1994.[2][9] Subsequent synthetic efforts have focused on developing more concise and efficient routes to enable the generation of analogs for structure-activity relationship (SAR) studies.[10][11][12]

Core Structural Components

Caption: Core structural components of the this compound molecule.

Quantitative Structural Data

The precise three-dimensional structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes key ¹H and ¹³C NMR chemical shifts for this compound in CD₃OD and D₂O, respectively. This data is crucial for the structural verification and analysis of this compound and its synthetic analogs.

| ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (101 MHz, D₂O) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.71 (d, J = 8.0 Hz, 1H) | 176.3 |

| 5.97 (s, 1H) | 173.0 |

| 5.82 (d, J = 8.0 Hz, 1H) | 166.1 |

| 5.73 (s, 1H) | 161.4 |

| 5.35 (s, 1H) | 151.2 |

| 4.59 (d, J = 11.2 Hz, 2H) | 141.5 |

| 4.47 (s, 1H) | 141.0 |

| 4.44 (d, J = 4.8 Hz, 1H) | 109.4 |

| 4.34 (s, 1H) | 101.8 |

| 4.15 (s, 1H) | 99.3 |

| 3.71 (t, J = 4.8 Hz, 1H) | 90.1 |

| 3.26 (s, 3H) | 81.6 |

| 1.94-1.57 (m, 6H) | 78.1 |

| 1.32 (m, 2H) | 75.5 |

| 71.9 | |

| 64.7 | |

| 61.7 | |

| 57.8 | |

| 52.2 | |

| 41.4 | |

| 30.3 | |

| 27.3 | |

| Data sourced from Siricilla S, et al. (2015).[13] |

Mechanism of Action: Inhibition of Translocase I

This compound exerts its antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (Translocase I or MraY).[2] This enzyme catalyzes the first membrane-bound step in peptidoglycan biosynthesis, which is the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2] By inhibiting this crucial step, this compound effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism of action is distinct from many currently used antibiotics, making this compound a valuable candidate for combating resistant bacterial strains.[2]

Caption: Mechanism of action of this compound via inhibition of Translocase I.

Experimental Protocols

The structural determination and verification of this compound have relied on a combination of advanced spectroscopic and synthetic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the complex structure of this compound.[13]

-

Sample Preparation: A small quantity of purified this compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O).[13]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[13] 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for assigning the complex spin systems within the molecule.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[13] Coupling constants (J) in Hz are measured to determine the dihedral angles between adjacent protons, providing information about the stereochemistry.[13]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula (C₂₃H₃₁N₅O₁₂).[8][13]

Total Synthesis Workflow

Several total syntheses of this compound have been reported, providing definitive proof of its structure and stereochemistry.[2][10][11] A generalized workflow for a convergent synthesis approach is outlined below.

Caption: A generalized workflow for the convergent total synthesis of this compound.

-

Methodology:

-

Synthesis of Building Blocks: The three core components (CarU, manno-pyranuronate, and L-ACL) are synthesized separately from commercially available starting materials, often incorporating protecting groups to mask reactive functional groups.[10][11]

-

Convergent Coupling: The protected building blocks are then coupled together in a stepwise fashion. For instance, the CarU derivative can be coupled with the manno-pyranuronate donor, followed by amide bond formation with the L-ACL moiety.[2]

-

Deprotection: In the final step, all protecting groups are removed under specific reaction conditions to yield the final this compound molecule.[10]

-

Purification and Characterization: The synthesized this compound is purified using techniques like flash chromatography or HPLC, and its structure is confirmed by comparing its spectroscopic data (NMR, HRMS) with that of the natural product.[13]

-

X-ray Crystallography

-

Crystallization: Growing single crystals of this compound or a suitable derivative of sufficient quality for diffraction.

-

Data Collection: Exposing the crystal to a beam of X-rays and collecting the resulting diffraction pattern.

-

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a detailed 3D model of the molecule.[14]

Conclusion

This compound possesses a highly complex and stereochemically rich chemical structure that has been rigorously established through extensive spectroscopic analysis and confirmed by multiple total syntheses. Its unique mode of action, the inhibition of bacterial translocase I, makes it a highly attractive scaffold for the development of new antibiotics to combat tuberculosis and other serious bacterial infections. The detailed structural and methodological information presented in this guide serves as a critical resource for researchers engaged in the discovery and development of novel anti-infective agents based on the this compound core.

References

- 1. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]

- 7. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C23H31N5O12 | CID 5487121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Concise synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Capuramycin Analogues: A Technical Guide to Structural Modifications and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capuramycin is a potent nucleoside antibiotic with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Its unique mechanism of action, the inhibition of the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (Translocase I, MraY, or MurX), makes it a compelling scaffold for the development of new anti-TB therapeutics.[1][2][3] Translocase I is a highly conserved enzyme critical for the first membrane-bound step of peptidoglycan biosynthesis.[1] Despite its promise, the clinical utility of this compound is hampered by a narrow spectrum of activity, poor membrane permeability, and susceptibility to bacterial resistance mechanisms.[2] This has spurred extensive research into the synthesis and evaluation of this compound analogues to overcome these limitations. This guide provides an in-depth overview of the structural modifications performed on the this compound core, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

The this compound Scaffold and Rationale for Modification

This compound, and its related natural products like the A-500359s series, consists of three key structural components: a uridine-5′-carboxamide (CarU) core, an unsaturated α-D-manno-pyranuronate sugar, and an L-aminocaprolactam (L-ACL) side chain.[1][4] The primary goal of structural modification is to enhance the drug's properties by:

-

Improving Potency: Increasing affinity for the Translocase I target.

-

Broadening Spectrum: Achieving activity against other Gram-positive and Gram-negative bacteria.[2]

-

Overcoming Resistance: Evading bacterial efflux pumps and enzymatic inactivation.[2]

-

Enhancing Pharmacokinetics: Improving cell permeability and oral bioavailability.[2]

Thousands of analogues have been synthesized, primarily by Sankyo (now Daiichi Sankyo) and academic labs, leading to the identification of promising leads with significantly improved activity.[1][2]

Core Structural Modifications and Structure-Activity Relationships (SAR)

Modifications have been explored at nearly every available functional group on the this compound scaffold. The key sites for modification are illustrated below.

Caption: Key sites for structural modification on the this compound scaffold.

Acylation of the Sugar Moiety (2''-O and 3''-O Positions)

One of the most successful strategies has been the acylation of the hydroxyl groups on the manno-pyranuronate sugar.

-

Lipophilic Side Chains: Addition of a lipophilic decanoyl (a ten-carbon fatty acid) side chain at the 2''-hydroxyl group led to the development of SQ641 (also known as RS-118641).[3][5] This modification significantly enhances antimycobacterial activity.[3][5] SQ641 is the most potent analogue in its series, with MIC values against M. tuberculosis as low as 0.12 to 1 µg/mL.[3][6] The lipophilic chain is believed to improve the drug's ability to penetrate the lipid-rich mycobacterial cell wall.[2][5]

-

Amino Acid Conjugation: Conjugating amino acids, particularly amino undecanoic acid (AUA), has also proven effective.[2] Acylation of analogues SQ997 and SQ641 with AUA not only improved activity against M. tuberculosis but also extended the spectrum to include Gram-positive bacteria like MRSA and VRE.[2] This suggests the amino group improves permeability or affects drug efflux.[1]

Substitution of the Caprolactam Ring

Replacing the L-aminocaprolactam (L-ACL) moiety has been a major focus of synthetic efforts.

-

Phenyl-Type Moieties: Replacing the azepan-2-one (B1668282) moiety of this compound with various phenyl-type groups was found to be an effective strategy for maintaining or improving Translocase I inhibitory activity and antimycobacterial effects.[7]

-

(S)-3-amino-1,4-benzodiazepine-2-one: The analogue UT-01309, which incorporates this specific moiety, showed improved antimycobacterial activity (MIC of 2.5 µg/mL against Mtb) compared to this compound (MIC of 12.0 µg/mL).[8]

Modifications at the Uridine (B1682114) Core

-

2'-O Position: Modifications at the 2'-hydroxyl of the uridine sugar, including acylation, alkoxycarbonylation, and alkylation, have been explored.[1]

-

2'-O-Methylation: A notable discovery was the 2'-O-methylated analogue, UT-01320 . This compound surprisingly did not inhibit Translocase I but instead targeted bacterial RNA polymerase, with IC50 values in the 100-150 nM range.[9][10] Crucially, UT-01320 was found to kill non-replicating (dormant) Mtb, a key feature for an effective TB drug, and it displayed strong synergistic effects with Translocase I inhibitors like SQ641.[9][10]

Quantitative Data Summary

The following tables summarize the in vitro activity of key this compound analogues against various mycobacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogues against M. tuberculosis

| Compound | Parent Compound | Key Modification | M. tuberculosis H37Rv MIC (µg/mL) | MDR-Mtb MIC (µg/mL) | Reference(s) |

| This compound | - | Natural Product | 12.0 | - | [8] |

| SQ997 | This compound | Methylated derivative | 16.0 | 16.0 | [1][5] |

| SQ922 | A-500359E | Modified Caprolactam | 8.0 | - | [5] |

| SQ641 | SQ997 | 2''-O-Decanoyl | 0.12 - 4.0 | 0.5 - 2.0 | [3][5][6] |

| UT-01309 | This compound | (S)-3-amino-1,4-benzodiazepine-2-one | 2.5 | - | [8][9] |

| UT-01320 | This compound | 2'-O-Methyl | 1.72 (LORA/MABA) | - | [9] |

Note: MIC values can vary between studies due to different methodologies (e.g., Bactec radiometric vs. microdilution).

Table 2: Translocase I (MraY/MurX) Inhibitory Activity

| Compound | IC50 (µM) | Reference(s) |

| This compound | 0.127 | [9] |

| SQ997 | 10 ng/mL | [2] |

| UT-01309 | 0.095 | [9] |

| UT-01320 | No inhibition | [9][10] |

Biological Pathways and Mechanisms of Action

Primary Target: Peptidoglycan Biosynthesis

This compound and most of its analogues function by inhibiting Translocase I, which catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] This is the first committed step in the membrane portion of peptidoglycan synthesis.

Caption: Inhibition of Translocase I in the peptidoglycan synthesis pathway.

Mechanisms of Bacterial Resistance

Bacteria can develop resistance to this compound through two primary mechanisms: enzymatic inactivation and active efflux.

References

- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A Biocatalytic Approach to this compound Analogues by Exploiting a Substrate Permissive N-Transacylase CapW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimycobacterial activity of this compound analogues. Part 1: substitution of the azepan-2-one moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of Capuramycin: MraY/MurX

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration of novel antibacterial targets and mechanisms of action. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), also known as MurX, represents a compelling and underexploited target. MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis, a pathway crucial for bacterial cell wall integrity and survival.[1][2][3] Its high conservation across a broad range of pathogenic bacteria and the absence of a human homologue make it an attractive candidate for the development of new antibiotics with novel mechanisms of action.[1][4] This technical guide provides a comprehensive overview of MraY, with a specific focus on its inhibition by the natural product capuramycin. It details the enzyme's role in the bacterial cell wall synthesis pathway, presents quantitative data on inhibitor activity, outlines key experimental protocols for studying MraY inhibition, and provides visual representations of the relevant biological pathways and experimental workflows.

The Role of MraY in Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. It is primarily composed of peptidoglycan, a unique polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a complex process that occurs in three stages: cytoplasmic, membrane-associated, and periplasmic.[5]

MraY is a key player in the membrane-associated stage.[5] It functions as a translocase, catalyzing the transfer of the hydrophilic peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), from the cytoplasm to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) embedded in the cell membrane.[1][5] This reaction, which is dependent on Mg2+ as a cofactor, results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[1][5] Lipid I is the first lipid-linked intermediate in peptidoglycan biosynthesis. Following its synthesis on the cytoplasmic face of the membrane, Lipid I is flipped to the periplasmic side, where further enzymatic modifications lead to the elongation and cross-linking of the peptidoglycan layer.[5]

The essentiality of MraY for bacterial viability has been confirmed through gene knockout studies in various bacteria, including E. coli and Streptococcus pneumoniae.[4] Its inhibition leads to the disruption of cell wall synthesis, ultimately causing cell lysis and bacterial death.

This compound: A Potent Nucleoside Inhibitor of MraY

This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces griseus.[6] It is one of several classes of nucleoside natural products that have been identified as potent inhibitors of MraY.[1][7] These inhibitors typically share a uridine (B1682114) moiety, which mimics the natural substrate of MraY, UDP-MurNAc-pentapeptide.[1]

Mechanism of Action

Structural and biochemical studies have revealed that this compound binds to a shallow, druggable pocket on the cytoplasmic face of MraY.[8][9] The binding site is formed by transmembrane helices 5, 8, and 9b, as well as cytoplasmic loops C, D, and E.[9] The uridine moiety of this compound occupies a "uridine pocket," making critical interactions with conserved residues.[8] Unlike some other MraY inhibitors, this compound exhibits a mixed-type inhibition with respect to UDP-MurNAc-pentapeptide and is noncompetitive with respect to the lipid carrier, undecaprenyl phosphate.[8]

The crystal structure of MraY from Aquifex aeolicus in complex with this compound has provided detailed insights into the specific molecular interactions.[8] These structural details are invaluable for the rational design and optimization of this compound analogs with improved potency and pharmacokinetic properties.[10]

Quantitative Inhibition Data

The inhibitory activity of this compound against MraY has been quantified for various bacterial species. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Inhibitor | Target Enzyme | IC50 Value | Reference |

| This compound | MraY from Aquifex aeolicus (MraYAA) | 56.4 ± 14.3 µM | [5] |

| This compound | MraY from Aquifex aeolicus (MraYAA) | 185 nM | [8] |

| This compound | MurX (MraY from M. tuberculosis) | 0.127 µM | [11][12] |

Note: The significant difference in reported IC50 values for MraYAA may be attributable to different experimental conditions and assay formats.

Experimental Protocols for Studying MraY Inhibition

Several biochemical assays have been developed to measure the enzymatic activity of MraY and to screen for its inhibitors. Below are detailed methodologies for two commonly employed assays.

Thin-Layer Chromatography (TLC)-Based Translocase Assay

This assay directly measures the formation of the radiolabeled product, Lipid I, from radiolabeled UDP-MurNAc-pentapeptide.

Materials:

-

Purified MraY enzyme preparation

-

UDP-MurNAc-pentapeptide (radiolabeled, e.g., with 14C or 3H)

-

Undecaprenyl phosphate (C55-P)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.5% Triton X-100)

-

Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

TLC plates (e.g., silica (B1680970) gel 60)

-

Developing solvent (e.g., chloroform/methanol/water/ammonium hydroxide (B78521) in appropriate ratios)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, undecaprenyl phosphate, and the inhibitor compound at various concentrations.

-

Enzyme Addition: Add the purified MraY enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-MurNAc-pentapeptide.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of butanol.

-

Extraction of Lipids: Vortex the mixture vigorously and centrifuge to separate the phases. The lipid-soluble product (Lipid I) will be in the upper butanol phase.

-

TLC Analysis: Spot a defined volume of the butanol phase onto a TLC plate.

-

Chromatography: Develop the TLC plate in the appropriate solvent system until the solvent front reaches the top.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Lipid I. Quantify the spot intensity to determine the amount of product formed.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Fluorescence-Based MraY Assay

This high-throughput assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide substrate. The transfer of the fluorescent moiety to the lipid carrier results in a change in the fluorescence properties, which can be monitored in real-time.[13][14]

Materials:

-

Purified MraY enzyme preparation

-

Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., UDP-MurNAc-Nε-dansylpentapeptide)[13]

-

Undecaprenyl phosphate (C55-P)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 25 mM MgCl2, 0.2% Triton X-100)[14]

-

Inhibitor compound

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reaction Setup: In a microplate well, mix the assay buffer, undecaprenyl phosphate, and the inhibitor at various concentrations.

-

Substrate Addition: Add the fluorescently labeled UDP-MurNAc-pentapeptide to the wells.

-

Initiation of Reaction: Start the reaction by adding the purified MraY enzyme.

-

Fluorescence Monitoring: Immediately place the microplate in the reader and monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The transfer of the dansyl group to the hydrophobic lipid environment typically results in an increase in fluorescence intensity.[14]

-

Data Analysis: Determine the initial reaction rates from the fluorescence progress curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the TLC-based assay.

Visualizing Key Pathways and Workflows

MraY in the Peptidoglycan Biosynthesis Pathway

Caption: Role of MraY in peptidoglycan synthesis and its inhibition by this compound.

Experimental Workflow for MraY Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an MraY inhibitor.

Logical Relationship of this compound's Mechanism of Action

Caption: The cascade of events following this compound's interaction with MraY.

Conclusion and Future Directions

MraY remains a highly attractive, yet clinically unexploited, target for the development of novel antibacterial agents. The potent inhibitory activity of natural products like this compound provides a validated starting point for drug discovery programs. The availability of crystal structures of MraY in complex with inhibitors offers a powerful tool for structure-based drug design, enabling the optimization of existing scaffolds and the discovery of new chemical entities. Future research efforts should focus on leveraging this structural information to design MraY inhibitors with improved potency, selectivity over the human homolog GPT, and favorable drug-like properties. The development of robust and high-throughput screening assays will be crucial for identifying novel inhibitor classes. A deeper understanding of the structure-activity relationships of this compound and other MraY inhibitors will pave the way for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. [scholars.duke.edu]

- 4. Phospho-MurNAc-Pentapeptide Translocase (MraY) as a Target for An...: Ingenta Connect [ingentaconnect.com]

- 5. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [diposit.ub.edu]

- 7. Phospho-MurNAc-pentapeptide translocase (MraY) as a target for antibacterial agents and antibacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Capuramycin Against Mycobacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capuramycin and its analogues represent a class of nucleoside antibiotics with potent activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis. These compounds function by inhibiting a crucial step in the biosynthesis of the bacterial cell wall, making them a subject of significant interest in the development of new anti-tuberculosis therapies. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against mycobacteria, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY or MurX), which is referred to as Translocase I.[1] This enzyme plays an essential role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Translocase I catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] This is the first committed step in the membrane-associated stages of peptidoglycan synthesis.[1] By inhibiting Translocase I, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of cell wall construction.[3] This disruption of peptidoglycan synthesis leads to compromised cell wall integrity, ultimately resulting in bacterial cell lysis and death.[3][4]

The following diagram illustrates the inhibitory action of this compound on the peptidoglycan biosynthesis pathway.

Caption: Inhibition of Translocase I by this compound.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound and its analogues has been evaluated against a range of mycobacterial species, demonstrating a narrow but potent spectrum of activity.[2][4] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of in vitro efficacy.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound and its analogues against various mycobacterial species.

| Compound/Analogue | Mycobacterial Species | Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| RS-118641 | Mycobacterium tuberculosis | Clinical Isolates | - | 1 | 2 | [5] |

| M. tuberculosis (MDR) | Clinical Isolates | - | 0.5 | 2 | [5] | |

| Mycobacterium avium | Clinical Isolates | - | 4 | 8 | [5] | |

| Mycobacterium intracellulare | Clinical Isolates | - | 0.06 | 0.5 | [5] | |

| SQ641 | Mycobacterium tuberculosis | 20 Clinical Isolates | 0.12 - 8 | - | 4.0 | [3][4] |

| Mycobacterium avium complex | - | 0.12 - 8 | - | - | [4] | |

| Mycobacterium smegmatis | - | 0.12 - 8 | - | - | [4] | |

| SQ922 | Mycobacterium tuberculosis | 20 Clinical Isolates | - | - | 8.0 | [3][4] |

| SQ997 (native this compound) | Mycobacterium tuberculosis | 20 Clinical Isolates | - | - | 16.0 | [3][4] |

| UT-01320 | Mycobacterium tuberculosis | - | >200 (against M. smegmatis) | - | - | [6] |

MDR: Multidrug-resistant

Studies have shown that the analogue RS-118641 is the most potent compound overall, with particularly low MIC values against M. intracellulare.[5] For M. tuberculosis, the activity of this compound analogues follows the hierarchy of SQ641 > SQ922 > SQ997.[3][4] Notably, there is no significant difference in the MIC distributions between non-MDR and MDR strains of M. tuberculosis for the tested this compound analogues.[5][7]

In Vivo Efficacy

The therapeutic potential of this compound analogues has also been investigated in murine models of mycobacterial infection.

In a murine lung model of tuberculosis, intranasal administration of the analogues RS-112997 and RS-124922 at doses of 0.1 or 1 mg/mouse/day for 12 days resulted in a significant reduction in the mycobacterial load in the lungs compared to untreated controls.[5][7]

Similarly, in a murine model of M. intracellulare infection, intranasal administration of RS-112997, RS-124922, and RS-118641 at 0.1 mg/mouse/day for 21 days also led to a significant decrease in the number of viable organisms in the lungs.[5][7] These findings suggest that this compound analogues exhibit strong antimycobacterial potential in vivo.[5][7]

Experimental Protocols

The evaluation of the antibacterial spectrum of this compound and its analogues involves standardized in vitro and in vivo methodologies.

In Vitro Susceptibility Testing

Broth Microdilution Method for MIC Determination:

This is a common method used to determine the MIC of an antimicrobial agent against mycobacteria.[5][7]

-

Preparation of Mycobacterial Inoculum: Mycobacterial strains are grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with 10% albumin-dextrose-catalase (ADC) and 0.05% Tween 80.[3][4] The bacterial suspension is adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU)/mL.

-

Preparation of Drug Dilutions: The this compound analogue is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared mycobacterial suspension. The plates are then incubated at 37°C for a specified period, which can be several days to weeks for slow-growing mycobacteria like M. tuberculosis.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the mycobacteria is observed.[7]

Bactec Radiometric Method:

This method is often used for the susceptibility testing of M. tuberculosis.[3][4] It measures the metabolism of a 14C-labeled substrate by the mycobacteria. The rate and amount of 14CO2 produced are monitored. The presence of an effective antimicrobial agent inhibits mycobacterial metabolism, leading to a reduction in 14CO2 production.

In Vivo Efficacy Studies

Murine Model of Mycobacterium tuberculosis Infection:

-

Infection: Mice, typically BALB/c, are infected intranasally or via aerosol with a standardized inoculum of M. tuberculosis H37Rv.[7]

-

Treatment: After a pre-determined period to allow the infection to establish, treatment with the this compound analogue is initiated. The drug is administered via a specific route (e.g., intranasal) at various doses and for a defined duration.[5][7]

-

Evaluation of Bacterial Load: At the end of the treatment period, the mice are euthanized, and their lungs and other organs are harvested. The organs are homogenized, and serial dilutions are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar) to determine the number of viable mycobacteria (CFU).

-

Data Analysis: The CFU counts from the treated groups are compared to those from an untreated control group to assess the efficacy of the compound.[5][7]

The following diagram provides a generalized workflow for assessing the anti-mycobacterial activity of a compound like this compound.

Caption: Experimental workflow for evaluating anti-mycobacterial compounds.

Resistance

While this compound analogues have shown activity against MDR-M. tuberculosis, the potential for resistance development is an important consideration for any new antimicrobial agent. The mechanism of resistance to capreomycin, a different anti-tuberculosis drug that also targets the ribosome, involves mutations in the tlyA gene, which encodes a ribosomal RNA methyltransferase, and the rrs gene, which encodes the 16S rRNA.[8] Although this compound's mechanism of action is distinct from capreomycin's, understanding potential resistance mechanisms is crucial for its future development. Poor membrane permeability and drug efflux mechanisms may also contribute to a lack of activity in certain bacteria.[2]

Conclusion

This compound and its analogues demonstrate a potent and specific antibacterial spectrum against various mycobacterial species, including drug-resistant strains of M. tuberculosis. Their unique mechanism of action, involving the inhibition of Translocase I, makes them promising candidates for further development as novel anti-tuberculosis agents. The in vivo efficacy observed in murine models further supports their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and investigating potential mechanisms of resistance to ensure their long-term viability as effective treatments for mycobacterial infections.

References

- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Capuramycin's Role in Inhibiting Peptidoglycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capuramycin and its analogues represent a potent class of nucleoside antibiotics that exhibit significant antibacterial activity, particularly against Mycobacterium tuberculosis. Their mechanism of action involves the specific inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), a critical enzyme in the bacterial peptidoglycan biosynthesis pathway. This guide provides an in-depth analysis of this compound's inhibitory role, presenting quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the targeted biochemical pathway and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bacterial cell wall, a structure essential for survival and not present in eukaryotes, has long been a prime target for antibiotic development. Peptidoglycan, the primary component of the bacterial cell wall, is synthesized through a complex series of enzymatic reactions. One of the key enzymes in this pathway is MraY (also known as Translocase I or MurX), an integral membrane protein that catalyzes the first committed step of the lipid cycle in peptidoglycan biosynthesis.[1]

This compound, a natural product isolated from Streptomyces griseus, and its synthetic and semi-synthetic analogs, have been identified as potent inhibitors of MraY.[2][3] By targeting this essential enzyme, capuramycins effectively block the synthesis of Lipid I, a crucial precursor for peptidoglycan assembly, leading to bacterial cell death.[1] This guide delves into the technical details of this compound's interaction with MraY, providing valuable information for researchers and professionals involved in antibacterial drug discovery and development.

Quantitative Analysis of MraY Inhibition by this compound and its Analogs

The inhibitory potency of this compound and its derivatives against MraY has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table summarizes the IC50 values for a selection of this compound analogs against MraY.

| Compound | Modification | Target Enzyme | IC50 (µM) | Reference |

| This compound | - | Bacterial Translocase I | - | [2] |

| A-500359 A | 6'''-methylthis compound | Bacterial Translocase I | - | [4] |

| A-500359 C | 3'-demethyl-6'''-methylthis compound | Bacterial Translocase I | - | [4] |

| A-500359 D | 2''-deoxy-6'''-methylthis compound | Bacterial Translocase I | - | [4] |

| A-500359 G | 3'-demethylthis compound | Bacterial Translocase I | - | [4] |

| A-500359 E | Methyl ester of A-500359 F | Bacterial Translocase I | 0.027 | [5] |

| A-500359 F | Deaminocaprolactam derivative | Bacterial Translocase I | 1.1 | [5] |

| A-500359 H | 3'-demethyl derivative of A-500359 F | Bacterial Translocase I | 0.008 | [5] |

| A-500359 M-1 | - | Bacterial Translocase I | 0.058 | [5] |

| A-500359 M-2 | - | Bacterial Translocase I | 0.010 | [5] |

| A-503083 A | 2'-O-carbamoyl derivative of A-500359 A | Bacterial Translocase I | 0.024 | [6] |

| A-503083 B | 2'-O-carbamoyl derivative of this compound | Bacterial Translocase I | 0.038 | [6] |

| A-503083 E | 2'-O-carbamoyl derivative of A-500359 E | Bacterial Translocase I | 0.135 | [6] |

| A-503083 F | 2'-O-carbamoyl derivative of A-500359 F | Bacterial Translocase I | 17.9 | [6] |

| UT-01320 | 2'O-methylated this compound | M. tuberculosis MurX | No inhibition | [2] |

| Compound 20 | Decanoyl group acylated derivative | - | - | [7] |

Note: The table presents a selection of publicly available data. The absence of a value indicates that it was not specified in the cited source.

Experimental Protocols: MraY Inhibition Assay

The following is a detailed protocol for a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against membrane-bound MraY.

3.1. Principle

This assay measures the enzymatic activity of MraY by detecting the transfer of a fluorescently labeled N-acetylmuramoyl-pentapeptide (MurNAc-pp) from its UDP-linked precursor to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P), to form Lipid I. The assay utilizes a donor fluorophore-labeled UDP-MurNAc-pp and an acceptor fluorophore-labeled lipid integrated into the membrane. When the donor-labeled substrate is transferred to the lipid carrier by MraY, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. The increase in the acceptor's fluorescence emission upon excitation of the donor is proportional to the MraY activity.

3.2. Materials and Reagents

-

MraY-containing membranes: Purified bacterial membranes overexpressing MraY.

-

UDP-MurNAc-pentapeptide-fluorophore (Donor): UDP-MurNAc-pentapeptide labeled with a suitable donor fluorophore (e.g., BODIPY-FL).

-

Lipid-fluorophore (Acceptor): A lipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (LRPE) to act as the FRET acceptor.

-

Undecaprenyl phosphate (C55-P): The lipid substrate for MraY.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, and 0.05% (v/v) Triton X-100.

-

Test Compounds (e.g., this compound analogs): Dissolved in a suitable solvent (e.g., DMSO).

-

384-well black, flat-bottom microplates.

-

Fluorescence plate reader capable of dual-emission measurements.

3.3. Assay Procedure

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare a master mix containing the MraY-containing membranes, acceptor lipid (e.g., LRPE), and C55-P in the assay buffer.

-

Vortex the mixture gently to ensure homogeneity.

-

-

Dispensing Reagents:

-

Dispense the reaction mixture into the wells of a 384-well microplate.

-

Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiating the Reaction:

-

Initiate the enzymatic reaction by adding the donor fluorophore-labeled UDP-MurNAc-pentapeptide to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Measure the fluorescence intensity of both the donor and acceptor fluorophores over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 30°C).

-

3.4. Data Analysis

-

Calculate the FRET ratio by dividing the acceptor fluorescence by the donor fluorescence for each time point.

-

Determine the initial reaction velocity (rate) for each concentration of the test compound by calculating the slope of the linear portion of the FRET ratio versus time plot.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

4.1. Peptidoglycan Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the key steps in the peptidoglycan biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Caption: Inhibition of MraY by this compound in Peptidoglycan Biosynthesis.

4.2. Experimental Workflow for MraY Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of a compound against MraY.

Caption: General workflow for an in vitro MraY inhibition assay.

Conclusion

This compound and its analogs have demonstrated significant potential as antibacterial agents through their targeted inhibition of MraY, a crucial enzyme in peptidoglycan biosynthesis. The quantitative data presented in this guide highlights the potent inhibitory activity of this class of compounds. The detailed experimental protocol for the MraY inhibition assay provides a practical framework for researchers to evaluate novel this compound derivatives and other potential MraY inhibitors. The provided visualizations offer a clear understanding of the underlying biological pathway and the experimental process. Continued research into the structure-activity relationships of this compound analogs and the development of robust screening assays are essential for the advancement of these promising compounds as next-generation antibiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on novel bacterial translocase I inhibitors, A-500359s. I. Taxonomy, fermentation, isolation, physico-chemical properties and structure elucidation of A-500359 A, C, D and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on novel bacterial translocase I inhibitors, A-500359s. III. Deaminocaprolactam derivatives of this compound: A-500359 E, F, H; M-1 and M-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A-503083 A, B, E and F, novel inhibitors of bacterial translocase I, produced by Streptomyces sp. SANK 62799 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimycobacterial activity of this compound analogues. Part 2: acylated derivatives of this compound-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Potency: A Technical Guide to the Exploration of Capuramycin Derivatives for Enhanced Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals